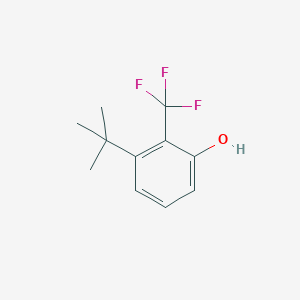![molecular formula C10H12N2O3 B14847047 Ethyl 7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate CAS No. 1260663-69-1](/img/structure/B14847047.png)
Ethyl 7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound belongs to the class of pyrano[4,3-D]pyrimidines, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate typically involves the reaction of ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate with various reagents. One common method involves the use of concentrated hydrazine hydrate, which leads to the formation of hydrazide derivatives . Another approach includes the reaction with phenyl chloroformate to obtain N-phenoxycarbonyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Cyclization: The compound can undergo cyclization reactions with primary amines to form fused pyrimidines.
Substitution: Reactions with secondary amines can lead to different products depending on the reaction conditions.
Common Reagents and Conditions
Hydrazine Hydrate: Used for the formation of hydrazide derivatives.
Phenyl Chloroformate: Used for the synthesis of N-phenoxycarbonyl derivatives.
Major Products Formed
Hydrazide Derivatives: Formed from the reaction with hydrazine hydrate.
N-Phenoxycarbonyl Derivatives: Formed from the reaction with phenyl chloroformate.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Ethyl 7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate is not well-documented. its structural similarity to other biologically active pyrano[4,3-D]pyrimidines suggests that it may interact with various molecular targets and pathways involved in biological processes. Further research is needed to elucidate its exact mechanism of action.
Comparaison Avec Des Composés Similaires
Ethyl 7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate can be compared with other similar compounds such as:
Ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate: A precursor in the synthesis of the target compound.
Pyrano[4,3-b]pyridine Derivatives: Known for their diverse biological activities, including anti-inflammatory, antibacterial, and antitumor properties.
Propriétés
Numéro CAS |
1260663-69-1 |
|---|---|
Formule moléculaire |
C10H12N2O3 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
ethyl 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(13)9-7-5-14-4-3-8(7)11-6-12-9/h6H,2-5H2,1H3 |
Clé InChI |
CANVCENHRVZQKL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC=NC2=C1COCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


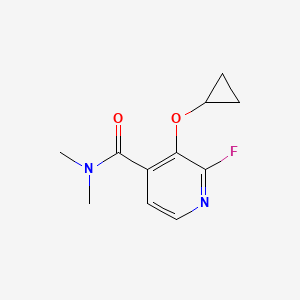

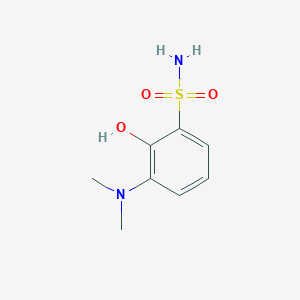
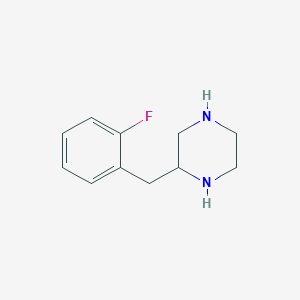
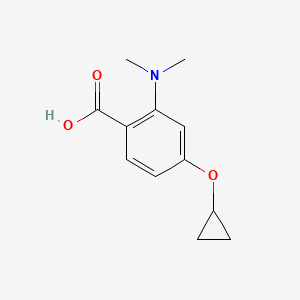
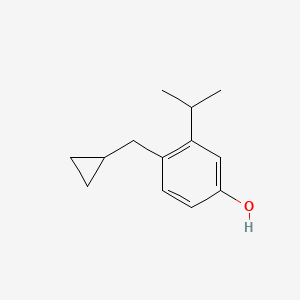
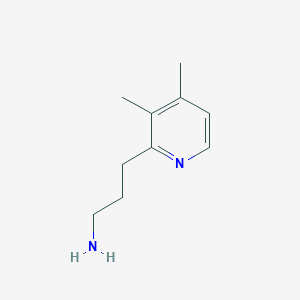

![Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate](/img/structure/B14847020.png)

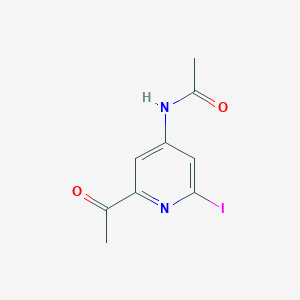
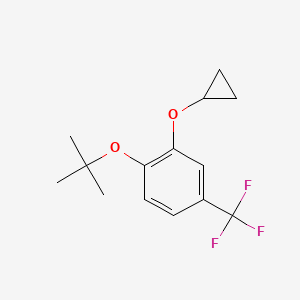
![3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14847030.png)
